1,2,7-Thiadiazepane 1,1-dioxide
Overview
Description
1,2,7-Thiadiazepane 1,1-dioxide (1,2,7-TDO) is a type of heterocyclic compound consisting of a six-membered ring with two nitrogens, one sulfur, one oxygen and two carbons. It is an organic compound with the molecular formula C4H6N2O2S. 1,2,7-TDO is a colourless, crystalline solid with a faint odor and is soluble in water. It is an important intermediate in the synthesis of several pharmaceuticals, pesticides and industrial chemicals.
Scientific Research Applications
Computational Chemistry Insights
A comprehensive DFT study by Haghdadi et al. (2016) examined the molecular structures and relative stabilities of 1,2,7-thiadiazepane 1,1-dioxide and its oxidized forms. Their findings shed light on the lower stabilities of equatorial conformers and sulfones compared to sulfoxides, providing essential data for computational chemistry and molecular design Haghdadi, Amiry, & Price, 2016.
Synthetic Chemistry Advances
Fülöpová et al. (2015) reported an efficient synthesis route to 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process highlights the compound's versatility in accessing pharmacologically relevant derivatives Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015.
Continuous-Flow Organic Synthesis
Ullah et al. (2012) utilized a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol for the synthesis of a 1,2,5-thiadiazepane 1,1-dioxide library. This innovative approach demonstrates the compound's potential in high-throughput chemical synthesis and library production Ullah, Zang, Javed, Zhou, Knudtson, Bi, Hanson, & Organ, 2012.
Automated Parallel Synthesis
Zang et al. (2012) achieved the automated synthesis of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides, demonstrating the compound's applicability in automated synthetic strategies and its potential for generating diverse chemical libraries Zang, Javed, Hill, Ullah, Bi, Porubsky, Neuenswander, Lushington, Santini, Organ, & Hanson, 2012.
Synthesis and Functionalization
Johnson et al. (2003) developed methods for synthesizing N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides, expanding the compound's utility in chemical synthesis and functionalization Johnson, Jewell, & Romero Donna Lee, 2003.
properties
IUPAC Name |
1,2,7-thiadiazepane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c7-9(8)5-3-1-2-4-6-9/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWRJJUXVSAKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNS(=O)(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491284 | |
Record name | 1lambda~6~,2,7-Thiadiazepane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,7-Thiadiazepane 1,1-dioxide | |
CAS RN |
63010-19-5 | |
Record name | 1lambda~6~,2,7-Thiadiazepane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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